2-(4-Benzylpiperazin-1-yl)-2-methylpropanal
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Overview
Description
The compound “2-(4-Benzylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 282.39 . Another related compound, “2-(4-benzylpiperazin-1-yl)ethan-1-amine”, also exists .
Molecular Structure Analysis
The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has an average mass of 248.324 Da .
Physical and Chemical Properties Analysis
The compound “2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde” has a molecular weight of 281.36 and a melting point of 89 - 91 degrees Celsius . Another related compound, “2-(4-Benzylpiperazin-1-yl)benzaldehyde”, has a boiling point of 57-59 degrees Celsius .
Scientific Research Applications
Synthesis and Biological Evaluation
- Dual 5-HT1A/SSRI Activities : A study presented the synthesis of derivatives based on 5-HT1A/SSRI drug design strategies, evaluating their dual 5-HT1A/5-HTT activities, indicating potential applications in neuropsychopharmacology (Li, Zhang, Zhou, & Liu, 2008).
Chemical Properties and Synthesis Techniques
- Aminomethylation and Reduction Processes : Research demonstrates the synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one via aminomethylation, followed by reduction with lithium aluminum hydride. This showcases the compound's chemical versatility and potential for creating pharmacologically active derivatives (Gevorgyan et al., 2017).
Pharmacological Applications
- Central Nervous System Receptor Affinity : A study focused on synthesizing (1-Benzylpiperazin-2-yl)methanols, exploring their interactions with central nervous system receptors. This research suggests potential applications in neurological drug development (Beduerftig, Weigl, & Wünsch, 2001).
Medicinal Chemistry and Drug Design
Antioxidant and Glucosidase Inhibitory Potential : A study presented the synthesis of benzimidazoles containing a piperazine skeleton, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potential. This suggests applications in managing oxidative stress and metabolic disorders (Özil, Parlak, & Baltaş, 2018).
Antibacterial Activity : Research on benzyl piperazine derivatives shows promising antibacterial properties, suggesting its potential in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Analysis and Characterization
Crystal Structure Analysis : A study provided insights into the crystal structure of a related compound, contributing to understanding the molecular conformation and interactions relevant to 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal derivatives (Ozbey, Kuş, & Göker, 2001).
Electrochemical and Magnetic Properties : Investigation into the electrochemical and magnetic properties of novel phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including piperazine derivatives, provides foundational knowledge for potential electronic and catalytic applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcarbonic anhydrase (CA) enzymes , specifically CAI and CAII . These enzymes play a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
Compounds with similar structures have been shown to inhibit carbonic anhydrase enzymes . They may interact with the zinc ion (Zn2+) along with three histidine residues in the active site of these enzymes .
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can affect the reversible hydration reaction of co2, which is crucial for many physiological functions .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal may also have antimicrobial properties.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,13-18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPOHDRPWMANLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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